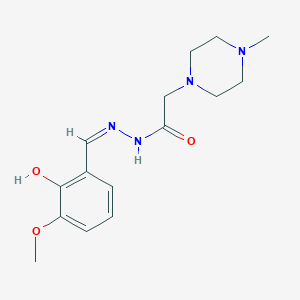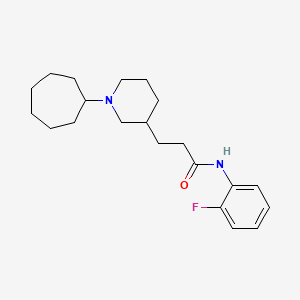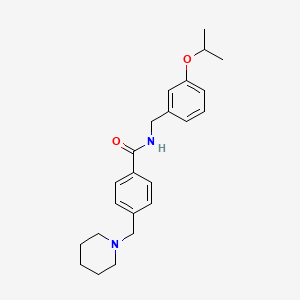
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide, also known as ABT-089, is a chemical compound that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide works by selectively activating alpha-4 beta-2 nicotinic acetylcholine receptors in the brain. These receptors are involved in cognitive processes such as attention, learning, and memory. By activating these receptors, N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide can improve cognitive function and potentially treat cognitive disorders.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has been shown to improve cognitive function in animal models and has been tested in clinical trials for its safety and efficacy in humans. It has been shown to improve attention, learning, and memory in both animals and humans. N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has also been shown to have a low potential for abuse and addiction, making it a promising candidate for treating cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has several advantages for lab experiments. It has a well-understood mechanism of action and has been extensively studied in animal models and humans. It also has a low potential for abuse and addiction, making it a safe and ethical choice for lab experiments. However, there are also limitations to using N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide in lab experiments. It can be difficult to obtain and is relatively expensive compared to other compounds. Additionally, its effects may be influenced by factors such as age, sex, and genetics, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. Clinical trials are ongoing to determine its safety and efficacy in humans. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Future research could explore the optimal dosing and administration of N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide for this purpose. Additionally, research could explore the potential use of N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide in combination with other compounds to enhance its effects. Overall, N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has shown promise as a potential treatment for cognitive disorders and warrants further investigation.
Métodos De Síntesis
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide is synthesized through a multi-step process that involves the reaction of 3-fluoroaniline with tetrahydrothiophene-3-carboxylic acid, followed by the addition of succinic anhydride and N,N-dimethylformamide. The resulting product is then purified through recrystallization to obtain N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide in its final form.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. It has been shown to improve cognitive function in animal models and has been tested in clinical trials for its safety and efficacy in humans.
Propiedades
IUPAC Name |
N'-(3-fluorophenyl)-N-(thiolan-3-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c15-10-2-1-3-11(8-10)16-13(18)4-5-14(19)17-12-6-7-20-9-12/h1-3,8,12H,4-7,9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNXEZOTHMPLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC(=O)CCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B6124516.png)
![8-chloro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6124524.png)

![ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6124556.png)


![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B6124574.png)
![4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6124575.png)
![2-(1,4-dimethyl-2-piperazinyl)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}acetamide](/img/structure/B6124585.png)
![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6124587.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6124589.png)

![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6124599.png)
![N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6124603.png)